3-Bromo-5-(difluoromethyl)anisole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Secure the critical 1,3,5-regioisomer 3-Bromo-5-(difluoromethyl)anisole for your discovery program. Unlike its 2-bromo- or 4-bromo- isomers, this specific meta-substitution pattern provides unique spatial presentation of the difluoromethyl hydrogen bond donor in cross-coupling reactions, crucial for optimizing target binding affinity in SAR studies. The pre-installed -CF₂H moiety acts as a metabolically stable lipophilic hydrogen bond donor, eliminating late-stage functionalization. Commercial availability at research-grade purity from multiple suppliers ensures immediate access to this regioisomeric chemical space without synthetic overhead.

Molecular Formula C8H7BrF2O
Molecular Weight 237.044
CAS No. 1261476-12-3
Cat. No. B3012515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(difluoromethyl)anisole
CAS1261476-12-3
Molecular FormulaC8H7BrF2O
Molecular Weight237.044
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(F)F)Br
InChIInChI=1S/C8H7BrF2O/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,8H,1H3
InChIKeyCGSJUAMVYSGFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(difluoromethyl)anisole (CAS 1261476-12-3): A Dual-Functional Aryl Bromide Intermediate for Precision Cross-Coupling and Fluorinated Scaffold Construction


3-Bromo-5-(difluoromethyl)anisole (CAS 1261476-12-3), systematically named 1-bromo-3-(difluoromethyl)-5-methoxybenzene, is a fluorinated aromatic building block with the molecular formula C₈H₇BrF₂O and molecular weight 237.04 g/mol . The compound features a 1,3,5-trisubstituted benzene core bearing a reactive bromo substituent, a lipophilic difluoromethyl (-CF₂H) moiety, and a methoxy (-OCH₃) group. The difluoromethyl group is recognized in medicinal chemistry as a lipophilic hydrogen bond donor capable of serving as a bioisostere for hydroxyl, thiol, or amine functionalities, offering a distinctive combination of hydrogen bonding capacity and modulated lipophilicity [1]. The presence of the aryl bromide provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for pharmaceutical and agrochemical discovery programs. The compound is commercially available as a research chemical from multiple reputable suppliers in purities ranging from ≥95% to 98% .

Why 3-Bromo-5-(difluoromethyl)anisole (CAS 1261476-12-3) Cannot Be Replaced by Positional Isomers or Alternative Bromoarenes


Substitution of 3-bromo-5-(difluoromethyl)anisole with positional isomers (e.g., 2-bromo-4-(difluoromethyl)anisole, CAS 1261876-28-1; 4-bromo-2-(difluoromethyl)anisole, CAS 1261512-49-5; 2-bromo-5-(difluoromethyl)anisole, CAS 1261569-65-6) fundamentally alters the spatial orientation of the three functional groups and consequently modifies the electronic environment of the aromatic ring [1]. The 1,3,5-substitution pattern of the target compound establishes a unique meta-relationship between the bromo coupling handle, the difluoromethyl pharmacophore, and the methoxy electron-donating group. This distinct regioisomeric arrangement governs both the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions and determines the final spatial presentation of the difluoromethyl group in downstream elaborated products. In drug discovery campaigns, even minor positional shifts of lipophilic hydrogen bond donors can substantially alter target binding affinity and molecular recognition [2]. Generic replacement with alternative bromoarenes lacking the -CF₂H moiety entirely forfeits the established bioisosteric and physicochemical advantages that this substituent confers for modulating hydrogen bonding capacity and lipophilicity in lead optimization workflows [2].

Quantitative Differentiation Evidence: 3-Bromo-5-(difluoromethyl)anisole (CAS 1261476-12-3) Versus Closest Analogs


Positional Isomer Comparison: Regioisomeric Substitution Pattern Differentiates Synthetic Versatility and Downstream Molecular Geometry

3-Bromo-5-(difluoromethyl)anisole adopts a 1,3,5-trisubstituted benzene arrangement wherein the bromine atom occupies position 1, the methoxy group position 3, and the difluoromethyl group position 5 of the aromatic ring . In contrast, closely related positional isomers exhibit alternative substitution patterns: 2-bromo-5-(difluoromethyl)anisole (1,2,4-substitution), 2-bromo-4-(difluoromethyl)anisole (1,2,5-substitution), and 4-bromo-2-(difluoromethyl)anisole (1,2,4-substitution with different relative positioning) . The specific 1,3,5-regioisomeric pattern dictates the vectorial orientation of the reactive bromo substituent relative to the methoxy electron-donating group and the difluoromethyl moiety, thereby influencing both the electronic activation of the C-Br bond toward oxidative addition and the steric accessibility of the coupling site in palladium-catalyzed transformations. This regiochemical distinction directly impacts the efficiency of constructing molecular libraries with precise three-dimensional spatial relationships between functional groups.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Physicochemical Comparison: Computed XLogP3 Values Among Bromo-difluoromethylanisole Positional Isomers

Computational prediction of lipophilicity (XLogP3) indicates that 3-bromo-5-(difluoromethyl)anisole and its positional isomers exhibit a computed XLogP3 value of 3.2 . Identical computed XLogP3 values of 3.2 are reported for the comparator isomers 2-bromo-5-(difluoromethyl)anisole [1] and 2-bromo-4-(difluoromethyl)anisole [2]. These data demonstrate that the position of bromo and methoxy substituents relative to the difluoromethyl group does not significantly alter the predicted overall lipophilicity within this isomeric series. However, class-level experimental studies on difluoromethyl anisoles establish that experimental ΔlogP(water-octanol) values relative to methyl analogs span from -0.1 to +0.4 depending on aryl substituent electronic effects, and hydrogen bond acidity parameters A range from 0.085 to 0.126 [3]. These experimentally validated ranges underscore the importance of empirical determination for specific substitution patterns rather than reliance on computational predictions alone.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Accessibility: Commercial Availability and Purity Specifications of 3-Bromo-5-(difluoromethyl)anisole

3-Bromo-5-(difluoromethyl)anisole (CAS 1261476-12-3) is commercially available from multiple established research chemical suppliers with documented purity specifications ranging from ≥95% to 98% . The compound is offered as a solid at room temperature and is recommended for storage under refrigerated conditions . Commercial availability from reputable vendors including Sigma-Aldrich/Merck, CymitQuimica, ChemScene, Macklin, and Leyan provides procurement flexibility and quality assurance documentation (certificates of analysis) [1]. This multi-vendor sourcing distinguishes the target compound from less commercially established bromo-difluoromethylanisole isomers, which may have limited vendor availability or require custom synthesis. The compound is classified for research and development use only, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Chemical Procurement Synthetic Intermediate Building Block

Functional Group Bioisosteric Potential: The Difluoromethyl Moiety as a Lipophilic Hydrogen Bond Donor in Drug Design

The difluoromethyl (-CF₂H) group present in 3-bromo-5-(difluoromethyl)anisole has been experimentally characterized as a lipophilic hydrogen bond donor capable of serving as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functional groups in drug design applications [1]. Quantitative analysis of a series of difluoromethyl anisoles established that the hydrogen bond acidity parameter A (determined via Abraham's solute ¹H NMR analysis) ranges from 0.085 to 0.126, depending on the electronic nature of aryl substituents [1]. The difluoromethyl group was found to act as a hydrogen bond donor on a scale comparable to thiophenol, aniline, and amine groups, though weaker than the hydroxyl group [1]. Experimental ΔlogP(water-octanol) measurements comparing -CF₂H analogs to corresponding -CH₃ analogs revealed lipophilicity changes spanning from -0.1 to +0.4 log units, with linear correlations observed between measured ΔlogP values and Hammett σ constants of aryl substituents [1]. Electron-withdrawing groups were found to increase hydrogen bond acidity while decreasing lipophilicity relative to the methyl baseline [2]. These class-level findings establish the difluoromethyl moiety as a tunable pharmacophoric element whose hydrogen bonding and lipophilic contributions can be modulated by the surrounding substitution pattern.

Medicinal Chemistry Bioisostere Hydrogen Bonding

Procurement-Relevant Application Scenarios: Where 3-Bromo-5-(difluoromethyl)anisole (CAS 1261476-12-3) Delivers Verifiable Value


Palladium-Catalyzed Cross-Coupling for Construction of Fluorinated Biaryl and Heteroaryl Libraries

The aryl bromide functionality at the position meta to both the difluoromethyl and methoxy groups provides a reactive handle for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions. The specific 1,3,5-substitution pattern yields coupled products wherein the difluoromethyl group is positioned with distinct spatial geometry relative to the newly formed C-C or C-N bond, enabling exploration of regioisomeric chemical space inaccessible using 2-bromo- or 4-bromo-substituted difluoromethylanisole isomers [1]. This regioisomeric diversity is critical for structure-activity relationship (SAR) studies in medicinal chemistry programs, where subtle positional variations of the difluoromethyl hydrogen bond donor can significantly modulate target binding affinity. The commercial availability of the compound at ≥95-98% purity from multiple vendors facilitates procurement for library synthesis without the lead time associated with custom regioisomer preparation .

Synthesis of Difluoromethyl-Containing Bioisosteric Drug Candidates

The difluoromethyl (-CF₂H) group has been experimentally validated as a lipophilic hydrogen bond donor with hydrogen bond acidity parameters (A = 0.085–0.126) comparable to thiophenol, aniline, and amine groups, while offering tunable lipophilicity modulation (ΔlogP = -0.1 to +0.4 relative to methyl analogs) [1]. These properties enable 3-bromo-5-(difluoromethyl)anisole to serve as a strategic building block for introducing a metabolically stable bioisostere into lead compounds. The combination of the aryl bromide coupling site with the pre-installed difluoromethyl pharmacophore eliminates the need for late-stage difluoromethylation steps, which often require specialized reagents and harsh conditions. The established class-level structure-property relationships, including the dependence of hydrogen bond acidity and lipophilicity on aryl substituent electronic effects, provide a rational design framework for selecting this specific building block in optimization workflows [1].

Agrochemical Intermediate Development Requiring Halogenated Difluoromethylarene Scaffolds

Difluoromethyl-substituted aromatic compounds have established precedent as intermediates in the development of fungicides, herbicides, and insecticides, where the -CF₂H group contributes to metabolic stability, membrane permeability, and target site binding [1]. The combination of a bromo leaving group and a difluoromethyl moiety on the same aromatic scaffold, with the methoxy group providing additional electronic modulation, positions 3-bromo-5-(difluoromethyl)anisole as a versatile building block for constructing agrochemical candidates. The unique 1,3,5-substitution pattern enables exploration of chemical space that is distinct from the more commonly employed 2-bromo- or 4-bromo-difluoromethylanisole isomers, potentially leading to novel intellectual property and differentiated product profiles in crop protection research programs .

Academic and Industrial Medicinal Chemistry SAR Campaigns Requiring Regioisomeric Diversity

Structure-activity relationship studies in drug discovery demand systematic exploration of substitution patterns to identify optimal binding geometries. 3-Bromo-5-(difluoromethyl)anisole provides the 1,3,5-trisubstituted regioisomer within the bromo-difluoromethylanisole series, complementing the 1,2,4- and 1,2,5-substitution patterns offered by positional isomers [1]. The availability of this regioisomer from multiple commercial suppliers with documented purity specifications (≥95-98%) enables medicinal chemistry teams to efficiently incorporate this specific substitution pattern into SAR matrices without synthetic development overhead . This facilitates direct experimental comparison of the pharmacological and physicochemical consequences of moving the difluoromethyl hydrogen bond donor from ortho to meta to para positions relative to key molecular features, generating high-resolution SAR data that informs lead optimization decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(difluoromethyl)anisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.